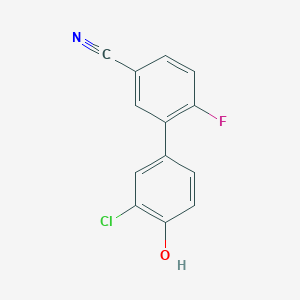
5-(3-Acetylphenyl)-2-chlorophenol, 95%
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5-(3-Acetylphenyl)-2-chlorophenol, 95% (5-APC-2-CP) is a chemical compound used in scientific research and laboratory experiments. It is a white crystalline solid with a melting point of 83-85°C and a boiling point of 262-264°C. 5-APC-2-CP is a derivative of phenol and is used in various applications, such as organic synthesis, drug synthesis, and chemical reactivity studies.
科学的研究の応用
5-(3-Acetylphenyl)-2-chlorophenol, 95% is widely used in scientific research. It has been used in various studies to investigate the reactivity of phenols with halogenating agents, to study the effects of electron-withdrawing groups on the reactivity of phenols, and to investigate the interactions between phenols and metal ions. 5-(3-Acetylphenyl)-2-chlorophenol, 95% has also been used in studies of the photochemistry of phenols, and in the synthesis of various organic compounds.
作用機序
The mechanism of action of 5-(3-Acetylphenyl)-2-chlorophenol, 95% is based on its ability to react with halogenating agents, metal ions, and other organic compounds. It is believed that the electron-withdrawing properties of the 3-acetyl group increase the reactivity of the phenol ring, allowing it to react more easily with other molecules. The reaction of 5-(3-Acetylphenyl)-2-chlorophenol, 95% with halogenating agents produces a chlorine atom that is highly reactive and can easily react with other molecules. The reaction of 5-(3-Acetylphenyl)-2-chlorophenol, 95% with metal ions results in the formation of metal complexes, which can be used to study the interactions between metal ions and organic compounds.
Biochemical and Physiological Effects
5-(3-Acetylphenyl)-2-chlorophenol, 95% is not known to have any biochemical or physiological effects. It is a synthetic compound and is not found in nature. Therefore, it is not expected to have any effect on the body or any biochemical processes.
実験室実験の利点と制限
The main advantage of using 5-(3-Acetylphenyl)-2-chlorophenol, 95% in lab experiments is its high reactivity. This allows researchers to study the reactivity of phenols with halogenating agents, metal ions, and other organic compounds. Another advantage of 5-(3-Acetylphenyl)-2-chlorophenol, 95% is that it is relatively inexpensive and easy to obtain.
However, there are some limitations to using 5-(3-Acetylphenyl)-2-chlorophenol, 95% in lab experiments. It is a synthetic compound and is not found in nature, so it may not be suitable for some types of studies. Additionally, the reactivity of 5-(3-Acetylphenyl)-2-chlorophenol, 95% can be unpredictable, which can make it difficult to control the reaction conditions.
将来の方向性
There are several potential future directions for research on 5-(3-Acetylphenyl)-2-chlorophenol, 95%. One possibility is to explore its use in the synthesis of other organic compounds. Another possibility is to investigate its potential applications in drug synthesis and drug delivery. Additionally, further research could be conducted on the reactivity of 5-(3-Acetylphenyl)-2-chlorophenol, 95% with metal ions and other organic compounds. Finally, studies could be conducted to investigate the potential biochemical and physiological effects of 5-(3-Acetylphenyl)-2-chlorophenol, 95%.
合成法
5-(3-Acetylphenyl)-2-chlorophenol, 95% is synthesized via a two-step reaction starting with the reaction of 3-acetylphenol with thionyl chloride. The resulting 3-acetyl-2-chlorophenol is then reacted with sodium nitrite in the presence of acetic acid to form 5-(3-Acetylphenyl)-2-chlorophenol, 95%. The reaction is carried out at room temperature and the product is purified by recrystallization from ethanol.
特性
IUPAC Name |
1-[3-(4-chloro-3-hydroxyphenyl)phenyl]ethanone |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11ClO2/c1-9(16)10-3-2-4-11(7-10)12-5-6-13(15)14(17)8-12/h2-8,17H,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VHPZYWDEUNKGPX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CC=CC(=C1)C2=CC(=C(C=C2)Cl)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11ClO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70685944 |
Source


|
| Record name | 1-(4'-Chloro-3'-hydroxy[1,1'-biphenyl]-3-yl)ethan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70685944 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
246.69 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-(3-Acetylphenyl)-2-chlorophenol | |
CAS RN |
1261942-29-3 |
Source


|
| Record name | 1-(4'-Chloro-3'-hydroxy[1,1'-biphenyl]-3-yl)ethan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70685944 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。














